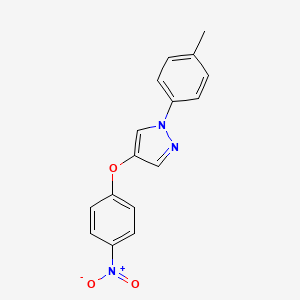
5-Iodo-3,6-dimethylpyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-3,6-dimethylpyridin-2(1H)-one is a heterocyclic compound that belongs to the class of 2-pyridones. This compound is characterized by the presence of iodine at the 5th position and methyl groups at the 3rd and 6th positions on the pyridone ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-3,6-dimethylpyridin-2(1H)-one can be achieved through several synthetic routes. One common method involves the iodination of 3,6-dimethyl-2-pyridone using iodine or an iodine-containing reagent under specific reaction conditions. The reaction typically requires a solvent such as acetic acid or chloroform and may be catalyzed by a base like potassium carbonate.
Another approach involves the cyclization of appropriate precursors, such as 3,6-dimethyl-2-pyridone derivatives, in the presence of an iodine source. This method may involve the use of palladium catalysts and microwave irradiation to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and yield. The process may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
5-Iodo-3,6-dimethylpyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions may involve the removal of the iodine atom or the reduction of the pyridone ring.
Substitution: The iodine atom at the 5th position can be substituted with other functional groups, such as amino, hydroxyl, or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3), sodium methoxide (NaOMe), or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted pyridone derivatives.
Applications De Recherche Scientifique
5-Iodo-3,6-dimethylpyridin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It serves as a probe for studying biological processes and interactions, particularly those involving iodine-containing compounds.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, is ongoing.
Mécanisme D'action
The mechanism of action of 5-Iodo-3,6-dimethylpyridin-2(1H)-one involves its interaction with specific molecular targets and pathways. The iodine atom in the compound may play a crucial role in its biological activity, potentially through the formation of reactive intermediates or by facilitating binding to target proteins. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridone: The parent compound of 5-Iodo-3,6-dimethylpyridin-2(1H)-one, lacking the iodine and methyl groups.
3,5-Dimethyl-2-Pyridone: Similar structure but without the iodine atom.
5-Iodo-2-Pyridone: Contains the iodine atom but lacks the methyl groups.
Uniqueness
This compound is unique due to the presence of both iodine and methyl groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C7H8INO |
|---|---|
Poids moléculaire |
249.05 g/mol |
Nom IUPAC |
5-iodo-3,6-dimethyl-1H-pyridin-2-one |
InChI |
InChI=1S/C7H8INO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10) |
Clé InChI |
XTTFLIKXWAIWSV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(NC1=O)C)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Bromo-4-methoxy-thieno[3,2-c]pyridine](/img/structure/B8359309.png)

![[4-(4-Chloro-benzenesulfonyl)-3-methyl-thiophen-2-yl]-methanol](/img/structure/B8359324.png)


